

Structural Analysis of Alpha-methyl-4-phosphonophenylglycine: A Technical Guide

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Compound of Interest

Compound Name: *Alpha-methyl-4-phosphonophenylglycine*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the structural analysis of **Alpha-methyl-4-phosphonophenylglycine** (MPPG), a notable antagonist of metabotropic glutamate receptors (mGluRs). Given the scarcity of direct structural data for MPPG, this document leverages information from closely related analogs, such as (RS)-alpha-cyclopropyl-4-phosphonophenylglycine (CPPG) and (+)-alpha-methyl-4-carboxyphenylglycine (MCPG), to present a complete illustrative analysis.

Core Physicochemical and Structural Data

A thorough understanding of the physicochemical properties of MPPG is fundamental for its application in research and drug development. The following table summarizes the key quantitative data, derived from its chemical structure and in part by analogy with similar phenylglycine derivatives.

Property	Value	Method
Molecular Formula	C10H12NO5P	Mass Spectrometry
Molecular Weight	257.18 g/mol	Mass Spectrometry
IUPAC Name	(2S)-2-amino-2-(4-phosphonophenyl)propanoic acid	IUPAC Nomenclature
CAS Number	164332-03-8	Chemical Abstracts Service
Appearance	White to off-white solid	Visual Inspection
Solubility	Soluble in aqueous solutions, particularly at neutral or alkaline pH	Solubility Assays
pKa	~2.1 (carboxyl), ~6.5 (phosphonate), ~9.8 (amino)	Potentiometric Titration

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used in the structural characterization of MPPG and its analogs.

Synthesis of Alpha-methyl-4-phosphonophenylglycine

The synthesis of MPPG can be achieved through a multi-step process, similar to the synthesis of other phenylglycine derivatives. A common route involves the Strecker synthesis or a variation thereof, starting from 4-phosphonobenzaldehyde.

Protocol:

- **Starting Material:** Begin with 4-formylphenylphosphonic acid.
- **Strecker Reaction:** React the starting material with ammonia and a cyanide source (e.g., potassium cyanide) to form the corresponding α -aminonitrile.

- Hydrolysis: Hydrolyze the α -aminonitrile under acidic or basic conditions to yield the racemic α -amino acid, **Alpha-methyl-4-phosphonophenylglycine**.
- Purification: Purify the final product using techniques such as recrystallization or column chromatography to achieve the desired level of purity.

Structural Elucidation by Spectroscopy

Spectroscopic methods are essential for confirming the chemical structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: Dissolve the sample in a suitable deuterated solvent (e.g., D_2O with a pH adjusting compound). The resulting spectrum is expected to show distinct peaks for the aromatic protons, the methyl protons, and the alpha-proton.
- ^{13}C NMR: This technique provides information on the carbon skeleton of the molecule.
- ^{31}P NMR: This is particularly useful for phosphorus-containing compounds and will show a characteristic signal for the phosphonate group.

Mass Spectrometry (MS):

- High-Resolution Mass Spectrometry (HRMS): This is used to determine the exact molecular weight and elemental composition of the compound, confirming the molecular formula. A common method is electrospray ionization (ESI) coupled with a time-of-flight (TOF) analyzer.

Purity and Chiral Separation by High-Performance Liquid Chromatography (HPLC)

HPLC is a critical tool for assessing the purity of the compound and for separating enantiomers if a chiral synthesis was not used.

Protocol:

- Column: A C18 column is typically used for reverse-phase chromatography to assess purity. [\[1\]](#)[\[2\]](#) For chiral separation, a specialized chiral stationary phase is required.

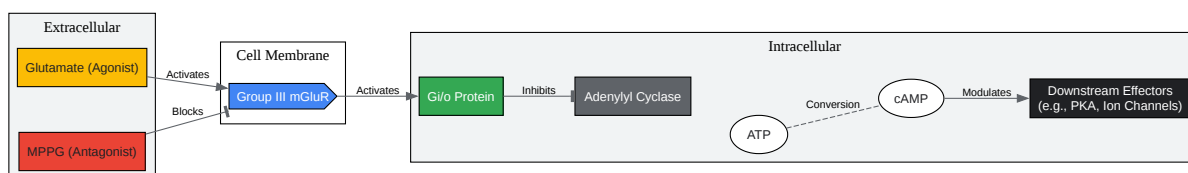
- Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.[1][2]
- Detection: UV detection at a wavelength where the phenyl ring absorbs (e.g., 254 nm) is standard.[2]
- Analysis: The purity is determined by the peak area of the main component relative to the total peak area. For chiral separation, the relative peak areas of the two enantiomers are calculated.

Signaling Pathways and Experimental Workflows

Visualizing the biological context and the experimental processes is key to a deeper understanding. The following diagrams were created using the Graphviz DOT language.

Signaling Pathway of Group III Metabotropic Glutamate Receptors

MPPG acts as an antagonist at group III mGluRs. These receptors are G-protein coupled receptors that are negatively coupled to adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][4][5]

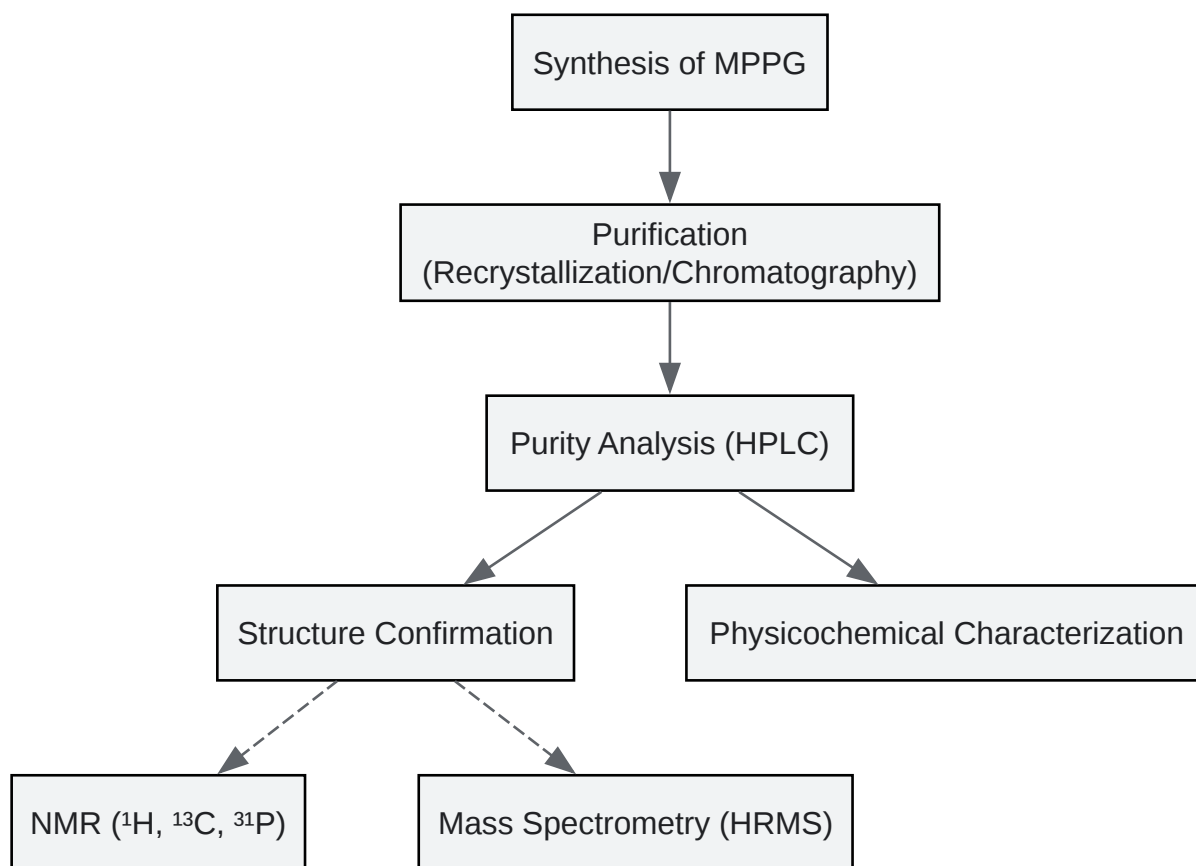


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Group III mGluR signaling pathway and the inhibitory action of MPPG.

Experimental Workflow for Structural Analysis

The characterization of a novel compound like MPPG follows a logical progression of experiments to determine its structure, purity, and properties.



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A generalized experimental workflow for the synthesis and structural analysis of MPPG.

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